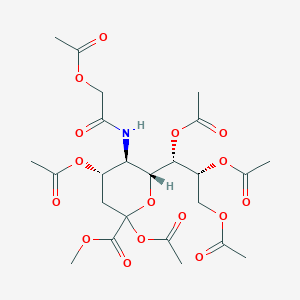
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: is a chemical compound with the molecular formula C10H18Br2N2Zn and a molecular weight of 391.46 . This compound is also known by other names such as ZINC-TBI and ZINC-TBI-COMPLEX . It is a zinc complex that includes the ligand 2-isocyano-2-methylpropane .
Vorbereitungsmethoden
The synthesis of PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX typically involves the reaction of 2-isocyano-2-methylpropane with a zinc salt, such as zinc bromide . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactants. The industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: can undergo various chemical reactions, including:
Substitution Reactions: The isocyanide ligand can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The zinc center can undergo redox reactions, altering its oxidation state.
Common reagents used in these reactions include halides , amines , and phosphines . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, such as and .
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interaction of zinc complexes with biological molecules.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX involves the coordination of the zinc center with various ligands. This coordination can alter the electronic properties of the zinc center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the zinc center .
Vergleich Mit ähnlichen Verbindungen
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX: can be compared with other zinc complexes, such as:
- Zinc acetate
- Zinc chloride
- Zinc sulfate
These compounds differ in their ligands and coordination environments, which can significantly affect their chemical properties and reactivityThis compound is unique due to the presence of the 2-isocyano-2-methylpropane ligand, which imparts specific electronic and steric properties to the complex .
Eigenschaften
CAS-Nummer |
104676-71-3 |
|---|---|
Molekularformel |
C10H18Br2N2Zn |
Molekulargewicht |
391.46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)

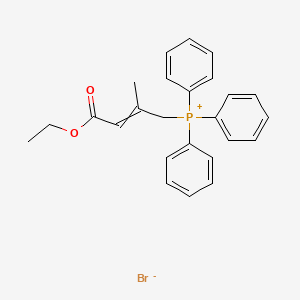
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
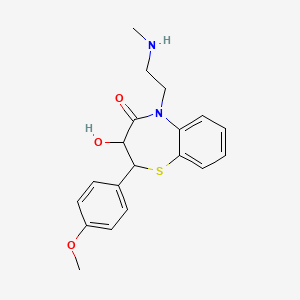
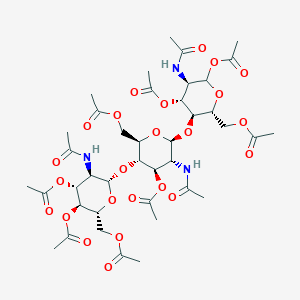

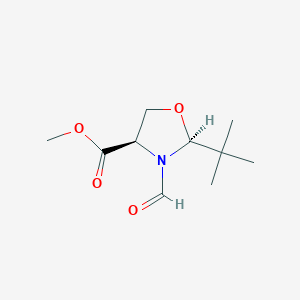
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
